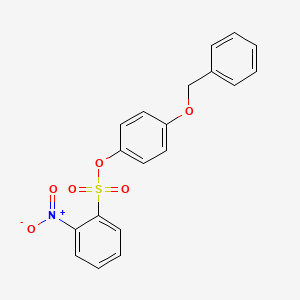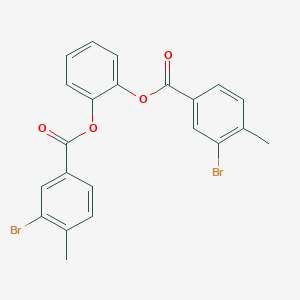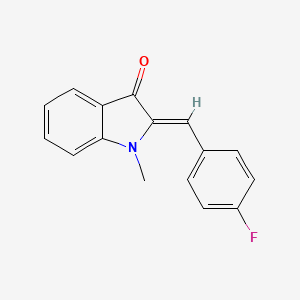![molecular formula C24H22N4O3 B10888964 N'-[(E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B10888964.png)
N'-[(E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)METHYLIDENE]-2-HYDROXY-2,2-DIPHENYLACETOHYDRAZIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzimidazole ring, a hydrazide group, and a diphenylacetohydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)METHYLIDENE]-2-HYDROXY-2,2-DIPHENYLACETOHYDRAZIDE typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Methylidene Group: The methylidene group is introduced via a condensation reaction between the benzimidazole derivative and an aldehyde.
Formation of the Hydrazide Group: The hydrazide group is formed by reacting the intermediate with hydrazine hydrate under reflux conditions.
Final Coupling Reaction: The final product is obtained by coupling the intermediate with 2-hydroxy-2,2-diphenylacetic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)METHYLIDENE]-2-HYDROXY-2,2-DIPHENYLACETOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)METHYLIDENE]-2-HYDROXY-2,2-DIPHENYLACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)METHYLIDENE]-2-HYDROXY-2,2-DIPHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction pathways.
Comparison with Similar Compounds
N’~1~-[(E)-1-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)METHYLIDENE]-2-HYDROXY-2,2-DIPHENYLACETOHYDRAZIDE can be compared with similar compounds such as:
Benzimidazole Derivatives: Compounds with similar benzimidazole rings but different substituents.
Hydrazide Derivatives: Compounds with hydrazide groups but different aromatic or aliphatic moieties.
Diphenylacetohydrazide Derivatives: Compounds with diphenylacetohydrazide moieties but different functional groups.
The uniqueness of N’~1~-[(E)-1-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)METHYLIDENE]-2-HYDROXY-2,2-DIPHENYLACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H22N4O3 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[(E)-(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H22N4O3/c1-27-20-14-13-17(15-21(20)28(2)23(27)30)16-25-26-22(29)24(31,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16,31H,1-2H3,(H,26,29)/b25-16+ |
InChI Key |
HUPYKZRPUBFUGY-PCLIKHOPSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=N/NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)N(C1=O)C |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=NNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-cyanophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10888884.png)
![Pyridin-3-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10888885.png)
![1,1'-Propane-2,2-diylbis[3,5-dibromo-4-(2,4-dinitrophenoxy)benzene]](/img/structure/B10888895.png)
![3-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10888898.png)

![Phenol, 2-[3-[2-(1H-indol-3-yl)ethenyl]-1,2,4-oxadiazol-5-yl]-](/img/structure/B10888912.png)


![3-{(4E)-4-[2-(benzyloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10888923.png)
![ethyl 2-{[({(4E)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10888928.png)
![N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B10888936.png)
![2-methyl-3-phenyl-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]propanehydrazide](/img/structure/B10888942.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10888948.png)
![2-(1H-benzotriazol-1-yl)-1-[4-(2,3-difluorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10888950.png)
